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molecular formula CH3CH2CH2NO2<br>C3H7NO2 B105015 1-Nitropropane CAS No. 108-03-2

1-Nitropropane

Cat. No. B105015
M. Wt: 89.09 g/mol
InChI Key: JSZOAYXJRCEYSX-UHFFFAOYSA-N
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Patent
US08658459B2

Procedure details

Air in a reaction vessel was replaced with nitrogen, and 1-nitropropane (8.93 ml, 100 mmol) and dehydrated tetrahydrofuran (dry-THF) (50 ml) were added to the vessel. Then, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 ml, 10 mmol) was added to the mixture. After that, propionaldehyde (4.68 ml, 100 mmol) was added to the mixture while being was cooled on an ice bath. After the mixture had been stirred at room temperature for 10 hours, ethyl acetate (100 ml) was added to the mixture, and was washed with dilute hydrochloric acid, water, and a saturated salt solution, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure, whereby 4-hydroxy-3-nitrohexane was obtained (12.33 g, 84% yield).
Quantity
8.93 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1](CCC)([O-:3])=[O:2].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.N12CCCN=C1CCC[CH2:14][CH2:13]2.C(=O)CC>C(OCC)(=O)C>[OH:7][CH:8]([CH2:13][CH3:14])[CH:9]([N+:1]([O-:3])=[O:2])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
8.93 mL
Type
reactant
Smiles
[N+](=O)([O-])CCC
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
4.68 mL
Type
reactant
Smiles
C(CC)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the vessel
TEMPERATURE
Type
TEMPERATURE
Details
while being was cooled on an ice bath
WASH
Type
WASH
Details
was washed with dilute hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, and the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OC(C(CC)[N+](=O)[O-])CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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